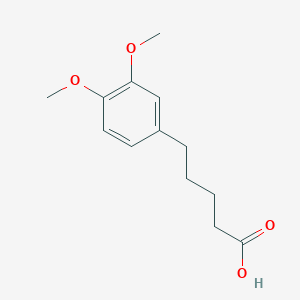

5-(3,4-Dimethoxyphenyl)pentanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3,4-dimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDEYCOOAOYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286613 | |

| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-15-9 | |

| Record name | NSC46662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3,4-Dimethoxyphenyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dimethoxyphenyl)pentanoic acid is an arylalkanoic acid, a class of compounds that holds significant interest in medicinal chemistry and drug discovery. Arylalkanoic acids are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsive properties. The structural motif of a substituted aromatic ring linked to a carboxylic acid via a flexible alkyl chain is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dimethoxy substitution pattern on the phenyl ring, as seen in this molecule, is a common feature in various biologically active natural products and synthetic compounds, often influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a robust synthetic route to this compound and details its thorough characterization using modern analytical techniques.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This strategy involves an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a reduction of the resulting ketone to the desired alkane. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Veratrole with Glutaric Anhydride

The initial step involves the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction is a classic Friedel-Crafts acylation, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion from glutaric anhydride, which then attacks the electron-rich veratrole ring to form the intermediate keto-acid, 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid.

Reaction Mechanism:

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid

-

Reaction Setup: To a stirred mixture of o-propylanisole (60 g), glutaric anhydride (50.5 g), tetrachloroethane (880 ml), and nitrobenzene (200 ml), slowly add aluminum chloride (112 g) over one hour, maintaining the temperature between 3-4°C.[1]

-

Reaction Execution: Stir the mixture for two days at room temperature.[1]

-

Work-up and Isolation: Pour the reaction mixture into dilute hydrochloric acid. The organic phase is then subjected to steam distillation.[1]

-

Extraction: Extract the residue with ether. The ethereal extract is then washed with a sodium bicarbonate solution.[1]

-

Purification: Acidify the bicarbonate solution and crystallize the resulting precipitate from ethyl acetate-light petroleum (bp 60-80°C) to yield 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid (70 g).[1] Note: This protocol is for a similar compound and should be adapted for veratrole.

Step 2: Reduction of the Carbonyl Group

The second step involves the reduction of the ketone functionality in 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid to a methylene group, yielding the final product. Two common and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[2][3][4] It is particularly effective for reducing aryl-alkyl ketones.[2] The reaction is carried out under strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[5][6][7] This method is performed under basic conditions and is suitable for substrates that are sensitive to acid.[3]

Choice of Reduction Method: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall stability of the substrate. Since the target molecule contains a carboxylic acid and ether functionalities that are generally stable under both acidic and basic conditions, either method can be employed. The Clemmensen reduction is often favored for its operational simplicity.

Experimental Protocol: Clemmensen Reduction of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by mixing zinc dust with a solution of mercuric chloride.

-

Reaction Setup: Reflux the keto-acid with zinc amalgam, toluene, and concentrated hydrochloric acid for two days.[1]

-

Work-up and Extraction: After cooling, separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic extracts.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system, such as cyclohexane, to yield this compound.[1]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification) of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid

-

Reaction Setup: To a solution of the keto-acid in diethylene glycol, add hydrazine hydrate and potassium hydroxide.[5]

-

Reaction Execution: Heat the mixture to reflux, allowing for the in-situ formation of the hydrazone and subsequent reduction. The temperature is typically raised to around 190-200°C to drive the reaction to completion.[5][6]

-

Work-up and Isolation: After cooling, pour the reaction mixture into a mixture of ice and aqueous HCl.[5]

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. The crude product can be further purified by column chromatography or crystallization.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₄ | [8] |

| Molecular Weight | 238.28 g/mol | [8] |

| Melting Point | 75-77 °C |

Spectroscopic Data:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | -COOH |

| 6.7-6.8 | multiplet | 3H | Ar-H |

| 3.85 | singlet | 6H | 2 x -OCH₃ |

| 2.55 | triplet | 2H | -CH₂-Ar |

| 2.30 | triplet | 2H | -CH₂-COOH |

| 1.6-1.7 | multiplet | 4H | -CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are:

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~149 | Ar-C-O |

| ~147 | Ar-C-O |

| ~134 | Ar-C |

| ~120 | Ar-CH |

| ~112 | Ar-CH |

| ~111 | Ar-CH |

| ~56 | -OCH₃ |

| ~35 | -CH₂-Ar |

| ~34 | -CH₂-COOH |

| ~31 | -CH₂- |

| ~25 | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2930-2850 | Medium | C-H stretch (alkane) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1590, 1515 | Medium | C=C stretch (aromatic) |

| 1260, 1030 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ would be at m/z = 238.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. The two-step approach, involving a Friedel-Crafts acylation followed by a reduction, offers a versatile and efficient method for obtaining this valuable compound. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the final product. The availability of this compound will facilitate further research into its potential biological activities and applications in drug discovery and development.

References

- Angew. Chem. Int. Ed. 2021, 60, 14967.

- SpectraBase Compound ID: EeiJIzFspP. This compound tbdms. John Wiley & Sons, Inc.

- the clemmensen reduction.

- Wolff-Kishner Reduction. J&K Scientific LLC.

- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.

- Wolff–Kishner reduction. L.S.College, Muzaffarpur.

- Clemmensen reduction. Wikipedia.

- Clemmensen Reduction reaction. BYJU'S.

- Synthesis of this compound. PrepChem.com.

- Clemmensen Reduction. Organic Chemistry Portal.

- A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.

- IR Chart.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Wolff–Kishner reduction. Wikipedia.

- Interpreting Infrared Spectra. Specac Ltd.

- Table of Characteristic IR Absorptions.

- Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. PrepChem.com.

- This compound. ChemicalBook.

- Typical IR Absorption Frequencies For Common Functional Groups.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses Procedure.

- Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. OUCI.

- 13C NMR Chemical Shift.

- NMR Chemical Shifts of Common Labor

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.

- Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.

- A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

- 1. prepchem.com [prepchem.com]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)pentanoic acid

Introduction

5-(3,4-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a veratrole (1,2-dimethoxybenzene) moiety connected to a five-carbon aliphatic chain. This unique structure, combining a lipophilic, electron-rich aromatic ring with a flexible hydrocarbon linker and a polar carboxylic acid head, makes it a valuable intermediate in organic synthesis and a significant building block in medicinal chemistry. The 3,4-dimethoxyphenyl group, a bioisostere of the catechol moiety, is a common feature in numerous biologically active compounds, offering metabolic stability while retaining key electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, safety protocols, and applications, tailored for researchers and professionals in drug development.

Section 1: Compound Identification and Core Physicochemical Properties

Accurate identification and understanding of fundamental properties are critical for the successful application of any chemical compound in a research setting.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1145-15-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][5] |

| Molecular Weight | 238.28 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzenepentanoic acid, 3,4-dimethoxy- | [2][6] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 394.9 ± 32.0 °C (Predicted) | [2] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.74 ± 0.10 (Predicted) |[2] |

Section 2: Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A robust and well-documented method involves a Knoevenagel-Doebner condensation followed by catalytic hydrogenation, which efficiently constructs the carbon skeleton and reduces the intermediate unsaturation.[5]

Synthetic Workflow Diagram

Caption: Two-stage synthesis of this compound.

Detailed Experimental Protocol

Expertise & Experience: This two-step protocol is advantageous as it utilizes common and relatively inexpensive starting materials. The Knoevenagel-Doebner condensation is a classic C-C bond-forming reaction, and the choice of piperidine in pyridine provides the basic catalysis needed to deprotonate malonic acid and facilitate the condensation. The subsequent catalytic hydrogenation is a clean and high-yielding method for reducing both the carbon-carbon double bond and preventing over-reduction of the carboxylic acid, which would occur with stronger reducing agents like LiAlH₄.

Part 1: (E)-5-(3,4-dimethoxyphenyl)pent-2-enoic acid Synthesis

-

To a solution of 3-(3,4-dimethoxyphenyl)propanal (1.0 eq) and malonic acid (1.2 eq) in pyridine (approx. 0.5 M), add piperidine (0.1 eq) as a catalyst.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.

Part 2: this compound Synthesis

-

Dissolve the crude enoic acid from Part 1 in ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on activated carbon (approx. 5 mol %).

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker at ~50 psi).[5]

-

Stir the reaction vigorously at room temperature (20°C) until hydrogen uptake ceases.[5]

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Trustworthiness: Purify the final product by recrystallization (e.g., from a toluene-petroleum ether mixture) to obtain this compound as a crystalline solid.[7] Characterize by NMR, IR, and melting point to confirm identity and purity.

Section 3: Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While public spectral data is limited, the expected signatures can be reliably predicted based on the molecular structure.

Molecular Structure with Key Environments

Caption: Recommended workflow for safely handling the compound.

Section 6: Applications in Research and Drug Development

The structural motifs within this compound make it a highly relevant molecule for drug discovery.

-

Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic acid provides a handle for conjugation to other pharmacophores, linkers, or solubilizing groups. [8]* Pharmacophore Mimicry: The 3,4-dimethoxyphenyl group is a metabolically stabilized mimic of a catechol ring. Catechols are prone to oxidation in vivo, whereas the methyl ethers are more robust. This moiety is found in compounds designed to interact with targets that recognize catecholamines.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment composed of a lipophilic aromatic head, a flexible linker, and a hydrogen-bond donating/accepting tail. This architecture is common in ligands for a wide range of biological targets.

-

Precedent in Bioactive Molecules: While this specific molecule's activity is not widely reported, structurally related compounds have shown significant biological effects. For instance, novel triazole derivatives containing a 1-(3,4-dimethoxyphenyl) group have been synthesized and demonstrated potent cytotoxic activity against human cancer cell lines by acting as tubulin polymerization inhibitors. [9]This highlights the potential of the 3,4-dimethoxyphenyl scaffold in the design of anti-cancer agents.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

chemical label this compound. Fisher Scientific. [Link]

-

This compound tbdms - Optional[13C NMR]. Chemical Shifts. [Link]

-

5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4. PubChem. [Link]

-

5,5-dimethoxypentanoic acid. ChemSynthesis. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

-

homoveratric acid. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound | 1145-15-9 [chemicalbook.com]

- 2. 1145-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemical-label.com [chemical-label.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)pentanoic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 5-(3,4-dimethoxyphenyl)pentanoic acid, a valuable intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, robust synthetic methodologies, analytical characterization, and its strategic application as a molecular building block.

Core Identification and Physicochemical Properties

This compound is a carboxylic acid derivative of veratrole (1,2-dimethoxybenzene), featuring a five-carbon aliphatic chain. This structure serves as a key synthon, particularly for constructing molecules with the 3,4-dimethoxyphenyl moiety, a common pharmacophore in various biologically active compounds.

Key Identifiers and Properties

A summary of the essential identifiers and physicochemical properties for this compound is presented below. These data are critical for laboratory handling, reaction setup, and analytical identification.

| Identifier/Property | Value | Source(s) |

| CAS Number | 1145-15-9 | [1] |

| Molecular Formula | C₁₃H₁₈O₄ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3,4-Dimethoxybenzenepentanoic acid | |

| Physical Form | Solid | |

| Melting Point | 75-77 °C | |

| Boiling Point | 394.9 ± 32.0 °C (Predicted) | |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.74 ± 0.10 (Predicted) | |

| XLogP3 (Predicted) | 2.1 | [2] |

Synthetic Methodologies: Pathways to the Core Structure

The synthesis of this compound can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. Two prevalent and effective methods are detailed below: the Clemmensen reduction of a keto-acid precursor and a Knoevenagel-Doebner condensation followed by hydrogenation.

Method 1: Clemmensen Reduction of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid

This classical method is highly effective for the deoxygenation of aryl ketones that are stable under strongly acidic conditions. The reaction reduces the ketone functionality of the precursor, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, to a methylene group, yielding the desired product. The use of zinc amalgam (zinc treated with mercury) is crucial as it provides a reactive metal surface that facilitates the multi-electron transfer required for the reduction.

Caption: Workflow for the Clemmensen Reduction Synthesis.

Detailed Experimental Protocol:

-

Amalgamated Zinc Preparation: In a fume hood, carefully treat 64 g of zinc turnings with a solution of mercuric chloride (HgCl₂) in water. Decant the aqueous solution and wash the resulting zinc amalgam with water to remove residual mercury salts. Causality: This amalgamation activates the zinc surface, which is essential for the reduction to proceed efficiently.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 37.6 g of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, 55 mL of toluene, and 220 mL of concentrated hydrochloric acid.[3]

-

Reduction: Heat the biphasic mixture to reflux with vigorous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic (toluene) phase from the aqueous phase.

-

Isolation: Evaporate the toluene from the organic phase under reduced pressure (in vacuo) to yield the crude product as a residue.[3]

-

Purification: Crystallize the residue from a mixture of toluene and petroleum ether to afford the pure this compound. A reported yield for this procedure is 11.5 g (32%).[3]

Method 2: Knoevenagel-Doebner Condensation and Subsequent Hydrogenation

This two-step sequence offers a high-yield alternative that avoids the harsh acidic conditions of the Clemmensen reduction. The first step, a Doebner modification of the Knoevenagel condensation, involves the reaction of 3-(3,4-dimethoxyphenyl)propanal with malonic acid using pyridine as a basic solvent and piperidine as a catalyst.[4][5] This is followed by in-situ decarboxylation to form an α,β-unsaturated carboxylic acid. The second step involves the catalytic hydrogenation of both the carbon-carbon double bond and any residual unsaturation, leading to the final saturated pentanoic acid.

Caption: Workflow for the Knoevenagel-Doebner Synthesis.

Detailed Experimental Protocol:

-

Knoevenagel-Doebner Condensation: In a flask equipped for reflux, dissolve 3-(3,4-dimethoxyphenyl)propanal and malonic acid in pyridine. Add a catalytic amount of piperidine.[4] Causality: Pyridine acts as a mild base and solvent, while piperidine is a more effective catalyst for the initial condensation. This combination is characteristic of the Doebner modification, which facilitates the subsequent decarboxylation upon heating.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting aldehyde is consumed.

-

Hydrogenation: After cooling, the reaction mixture (containing the intermediate unsaturated acid) is transferred to a hydrogenation vessel. Add ethyl acetate as a solvent and 10% palladium on activated carbon (Pd/C) as the catalyst.[4]

-

Reduction: Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) at 20 °C and atmospheric pressure (760 Torr) with vigorous stirring.[4] Causality: Palladium on carbon is a highly efficient and standard catalyst for reducing carbon-carbon double bonds under mild conditions.

-

Workup and Purification: Once the reaction is complete (monitored by TLC or ¹H NMR), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product. A 96% overall yield has been reported for this two-step process.[4]

Analytical Characterization Profile

Comprehensive analytical data for this compound is not widely available in public databases. Notably, major chemical suppliers may not provide analytical data for this specific compound, indicating it is often sold for research purposes where the buyer assumes responsibility for identity and purity confirmation.[6]

Based on its chemical structure, the expected spectroscopic features are outlined below. This serves as a predictive guide for researchers synthesizing or handling this compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: 3 protons in the 6.7-6.9 ppm range, exhibiting characteristic splitting for a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two sharp singlets, each integrating to 3H, around 3.8-3.9 ppm. - Aliphatic Protons: A series of multiplets between 1.5-2.7 ppm corresponding to the five CH₂ groups of the pentanoic acid chain. The protons alpha to the phenyl ring and alpha to the carboxyl group would be the most downfield. - Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the 175-180 ppm range. - Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), with the two carbons attached to the methoxy groups being the most downfield (~147-149 ppm). - Methoxy Carbons: Two signals around 55-56 ppm. - Aliphatic Carbons: Five signals in the 20-40 ppm range corresponding to the pentanoic acid chain carbons. |

| FTIR (Infrared) | - O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹. - C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. - C-O Stretch (Ethers): Strong absorptions in the 1020-1250 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 238. - Key Fragmentation: A prominent peak at m/z = 137, corresponding to the stable 3,4-dimethoxybenzyl cation formed by benzylic cleavage. Other fragments would arise from cleavage along the aliphatic chain and loss of water or the carboxyl group. |

Applications in Drug Discovery and Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The 3,4-dimethoxyphenyl group is a privileged scaffold found in numerous pharmacologically active molecules. This compound provides a readily available building block containing this key moiety attached to a reactive carboxylic acid handle.

Role as a Precursor for Phosphodiesterase (PDE) Inhibitors

The dimethoxyphenyl ring system is a cornerstone in the design of inhibitors for phosphodiesterases, particularly PDE4 and PDE5, which are crucial enzymes in cellular signaling pathways.[7][8]

-

PDE4 Inhibitors: These are developed for treating inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[9] The drug Cilomilast , a selective PDE4 inhibitor, features a structurally related 3-cyclopentyloxy-4-methoxyphenyl group.[10][11] this compound can serve as a starting point for synthesizing analogs where the pentanoic acid chain is further elaborated into more complex cyclic systems to mimic such drugs.

-

PDE5 Inhibitors: Famous for their use in treating erectile dysfunction, drugs like Sildenafil contain a substituted pyrazolopyrimidinone core, which is often attached to a functionalized phenyl ring.[4] The dimethoxyphenyl motif can be used to explore structure-activity relationships in this class of inhibitors.

The carboxylic acid group of the title compound is a key reactive site, allowing for:

-

Amide Coupling: Reaction with various amines to create a library of amides for biological screening.

-

Esterification: Formation of esters which can act as prodrugs or modify pharmacokinetic properties.

-

Further Reductions/Transformations: Conversion of the acid to an alcohol or aldehyde, enabling a different set of subsequent chemical modifications.

Caption: Conceptual workflow illustrating the utility of the title compound.

Conclusion

This compound is a foundational building block in organic synthesis. While it may not possess significant intrinsic biological activity, its structural features—namely the pharmacologically relevant dimethoxyphenyl moiety and the synthetically versatile carboxylic acid handle—make it an indispensable tool for medicinal chemists. The synthetic routes outlined in this guide, particularly the high-yield Knoevenagel-Doebner pathway, provide reliable methods for its preparation. For researchers entering programs targeting enzymes like phosphodiesterases or other systems where the dimethoxyphenyl group is key, this compound represents a strategic and valuable starting point for the exploration of new chemical entities.

References

- This reference is not available.

-

PrepChem.com. Synthesis of this compound. Available at: [Link]

- This reference is not available.

- This reference is not available.

-

Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Advanced Materials Research. Available at: [Link]

-

PubChemLite. This compound (C13H18O4). Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

- An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One. 2013;8(1):e54117.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Giembycz MA. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. Expert Opin Investig Drugs. 2005 May;14(5):621-37.

-

New Drug Approvals. PDE4 Inhibitor, SB-207499, Cilomilast……….REVISTED. Available at: [Link]

Sources

- 1. This compound | 1145-15-9 [chemicalbook.com]

- 2. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)pentanoic Acid: Synthesis, Properties, and Inferred Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl structural motif, also known as a veratryl group, is a key pharmacophore found in a multitude of biologically active natural products and synthetic compounds. This moiety is a derivative of veratrole, a compound known for its presence in various plant species. The methoxy groups at the 3 and 4 positions of the phenyl ring are crucial in modulating the electronic and lipophilic properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic behavior.[1] Derivatives of veratric acid (3,4-dimethoxybenzoic acid) have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and even blood pressure-lowering effects.[2][3][4] This guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)pentanoic acid, a molecule that combines the significant 3,4-dimethoxyphenyl group with a flexible pentanoic acid chain. While direct research on this specific molecule is limited, this guide will synthesize available information and draw logical inferences from closely related and structurally similar compounds to present a holistic technical profile.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid characterized by a 3,4-dimethoxyphenyl group attached to a five-carbon aliphatic chain. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1145-15-9 | [2] |

| Molecular Formula | C₁₃H₁₈O₄ | [2] |

| Molecular Weight | 238.28 g/mol | [2] |

| Predicted XlogP | 2.1 | [3] |

| Monoisotopic Mass | 238.12051 Da | [3] |

Synthesis and Characterization

While detailed, step-by-step synthetic protocols for this compound are not extensively documented in readily available literature, a general synthetic approach has been described.

Experimental Protocol: A General Synthetic Approach

A plausible synthesis involves the reduction of a suitable precursor. One documented method involves a Clemmensen-type reduction.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

-

A mixture of the starting material (e.g., a keto-acid precursor) is combined with zinc turnings that have been amalgamated by treatment with a solution of mercuric chloride (HgCl₂).[1]

-

Toluene and concentrated hydrochloric acid are added to the mixture.[1]

-

The reaction mixture is refluxed for a specified period, typically around one hour.[1]

-

Upon completion, the toluene phase is separated.

-

The solvent is removed from the organic phase by evaporation under vacuum.[1]

-

The resulting residue is then purified, for instance, by crystallization from a solvent system like toluene-petroleum ether, to yield the final product.[1]

It is important to note that this is a generalized procedure, and specific reaction conditions, such as molar ratios, reaction times, and purification techniques, would require optimization for optimal yield and purity.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of δ 6.7-6.9 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons: Two distinct singlets around δ 3.8-3.9 ppm, corresponding to the two -OCH₃ groups.

-

Aliphatic Chain Protons: A series of multiplets between δ 1.5-2.6 ppm, corresponding to the -CH₂- groups of the pentanoic acid chain. The protons alpha to the carboxylic acid and the benzene ring would be the most deshielded.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carboxylic Carbonyl: A signal in the range of δ 175-180 ppm.

-

Aromatic Carbons: Signals between δ 110-150 ppm. The carbons attached to the methoxy groups would be significantly downfield.

-

Methoxy Carbons: Signals around δ 55-56 ppm.

-

Aliphatic Carbons: Signals in the range of δ 20-40 ppm.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 238. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the aliphatic chain.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ethers): Strong absorptions in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Inferred Biological Activities and Therapeutic Potential

While direct biological studies on this compound are scarce in the public domain, the extensive research on related compounds provides a strong foundation for predicting its potential pharmacological profile. The 3,4-dimethoxyphenyl moiety is a recurring feature in molecules with significant biological effects.

Potential as an Anticancer Agent

Numerous compounds incorporating the 3,4-dimethoxyphenyl or the structurally similar 3,4,5-trimethoxyphenyl moiety have demonstrated potent anticancer activities. These activities are often linked to the inhibition of tubulin polymerization, a critical process in cell division.[5] For instance, derivatives of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone have shown significant cytotoxic potency against hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the low micromolar range.[5] These compounds were also found to be potent inhibitors of β-tubulin polymerization.[5]

Hypothesized Mechanism of Action in Cancer:

Caption: Hypothesized mechanism of anticancer activity for compounds with a 3,4-dimethoxyphenyl moiety.

Potential Antimicrobial Activity

Veratric acid and its derivatives have been evaluated for their antimicrobial properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] The presence of the 3,4-dimethoxy substitution appears to be a favorable feature for this activity. Therefore, it is plausible that this compound could exhibit similar antimicrobial effects.

Potential Anti-inflammatory and Antioxidant Properties

The 3,4-dimethoxyphenyl moiety is also associated with anti-inflammatory and antioxidant activities. Veratric acid, for example, has been reported to possess these properties.[4] The antioxidant capacity is often attributed to the ability of the methoxy-substituted phenyl ring to scavenge free radicals. The anti-inflammatory effects may be mediated through various pathways, including the inhibition of pro-inflammatory enzymes and cytokines.

Future Research Directions

The current body of literature suggests that this compound is a compound of interest with a high potential for biological activity. However, to fully elucidate its therapeutic potential, further research is imperative.

-

Detailed Synthesis and Optimization: Development and publication of a detailed, high-yielding, and scalable synthetic route for this compound is a crucial first step.

-

Comprehensive Spectroscopic Analysis: Full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR, and X-ray crystallography) is necessary to confirm its structure and purity unequivocally.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. In parallel, its antimicrobial activity against a broad spectrum of pathogens should be assessed. Assays for anti-inflammatory and antioxidant activity would also be highly valuable.

-

Mechanism of Action Studies: Should promising biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action. For anticancer activity, this would include tubulin polymerization assays, cell cycle analysis, and apoptosis assays.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would help in identifying the key structural features required for optimal biological activity and could lead to the development of more potent and selective drug candidates.

Conclusion

This compound is a molecule that, based on its structural components, holds considerable promise as a bioactive compound. The well-documented pharmacological activities of the 3,4-dimethoxyphenyl moiety in a wide range of other molecules strongly suggest that this compound warrants further investigation. While direct experimental data on its synthesis, characterization, and biological activity is currently limited in the public domain, this guide provides a comprehensive framework based on existing knowledge of related compounds. It is hoped that this will stimulate further research into this intriguing molecule and unlock its potential for applications in drug discovery and development.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Gillard, J. R., & Beaulieu, P. L. (2005). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses, 82, 134.

- Hamilton, H. W., et al. (1987). Synthesis and biological activity of a new class of 1,4-dihydropyridine calcium channel antagonists. Journal of Medicinal Chemistry, 30(1), 91-96.

- Janowska, S., Khylyuk, D., Bielawska, A., Szymanowska, A., Gornowicz, A., Bielawski, K., Noworól, J., Mandziuk, S., & Wujec, M. (2022). New 1,3,4-thiadiazole derivatives with anticancer activity. Molecules, 27(21), 7297.

- Kumar, A., & Akanksha. (2007). Multicomponent, solvent-free synthesis of β-aryl-β-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(44), 7857-7860.

- López-Jodra, O., Torres-Rodríguez, J. M., Méndez-Vásquez, R., Ribas-Forcadell, E., Morera-López, Y., Baró-Tomás, T., & Alia-Aponte, C. (2000). In vitro susceptibility of Cryptococcus neoformans isolates to five antifungal drugs using a colorimetric system and the reference microbroth method. Journal of Antimicrobial Chemotherapy, 45(5), 645–649.

- Narasimhan, B., Sharma, D., & Kumar, P. (2009). Hansch analysis of veratric acid derivatives as antimicrobial agents. Medicinal Chemistry Research, 18(7), 548-560.

- Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide. Journal of the American Chemical Society, 68(3), 429–431.

- Peralta-Domínguez, L. A., et al. (2015). A cinnamaldehyde derivative as a colorimetric Ni2+ sensor in aqueous solution.

- Suryanti, V., Wibowo, F. R., Pranoto, H., Isnaeni, I., Sari, M. R. K., & Handayani, S. (2016). Cation Sensing Capabilities of A Nitrophenyl Cinnamaldehyde Derivative. Indonesian Journal of Chemistry, 16(3), 253-259.

- Thompson, W. J., & Appleman, M. M. (1979). Characterization of cyclic nucleotide phosphodiesterases from rat brain. Methods in Enzymology, 58, 228-235.

- Tyka, R., & Haegele, G. (1990). Synthesis of Aminobenzylphosphonous Acids via Direct Amidoalkylation of Hypophosphorous Acid. Synthesis, 1990(2), 147-148.

- Vachálková, A., Novotný, L., Rauko, P., & Abdel-Hamid, M. E. (1999). Kojic Acid — A New Leading Molecule for a Preparation of Compounds with an Antineoplastic Potential. Neoplasma, 46(2), 114-118.

- Wu, J., et al. (2018). Synthesis and biological evaluation of novel piplartine analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 113-124.

- Zhao, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 181-196.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722.

- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3183.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045.

- Halpenny, P. R., Horwell, D. C., & Rees, D. C. (1990). Synthesis of Acenaphthene-1-carboxylic Acid Using Lithiated Tris(methylthio)methane.

- Hiran, B. L., Mansoor, S., & Shafi, S. (2011). Kinetics and mechanism of oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N,N-dimethylformamide. Journal of the Indian Chemical Society, 88(8), 1215-1221.

- Joseph, B., Béhard, A., Lesur, B., & Guillaumet, G. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544.

- Krishnasamy, V., Fathimajeyanthi, R., & Palanivelu, K. (2007). Kinetics of oxidation of substituted benzaldehydes by pyridinium fluorochromate in N,N-dimethylformamide. Journal of the Serbian Chemical Society, 72(10), 969-976.

- Lima, D. P., et al. (2019). Trypanocidal activity of p-coumaric acid esters. Parasitology research, 118(10), 2953-2960.

- Mansoor, S. S. (2010). Kinetics and mechanism of the oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N, N-dimethylformamide. E-Journal of Chemistry, 7(S1), S233-S240.

- Medien, H. A. A. (2003). Kinetics and mechanism of the oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N, N-dimethylformamide.

- Natsugari, H., Kawano, Y., Morimoto, A., & Ochiai, M. (1987). Synthesis of Lactivicin and Its Derivatives.

- Nierenstein, M. (1930). A NEW METHYLATION PROCESS. Journal of the American Chemical Society, 52(3), 1159–1160.

- Saravanakumar, A., & Raja, K. (2011). Veratric acid, a phenolic compound, ameliorates hypercholesterolemia in high-fat diet-fed rats. Journal of Basic and Clinical Physiology and Pharmacology, 22(4), 105-111.

- Zhao, Y., et al. (2013). 3,4,5-trimethoxycinnamate, a major metabolite of Polygala tenuifolia in rat, shortens action potential duration in rat ventricular myocytes. Planta medica, 79(18), 1734-1739.

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | 1145-15-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dimethoxyphenyl)pentanoic acid, a derivative of veratrole, represents a core structural motif in medicinal chemistry. Its substituted phenylalkanoic acid framework is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, detailed synthetic methodologies, and an exploration of the chemical principles that underpin these processes. The guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the preparation and potential applications of this versatile chemical entity.

Historical Perspective and Discovery

The precise historical genesis of this compound is not prominently documented in readily accessible scientific literature, suggesting its initial synthesis was likely not a landmark discovery in itself but rather a part of a broader exploration of phenylalkanoic acids and their derivatives. The development of synthetic routes to such compounds was often driven by the need for intermediates in the total synthesis of natural products or as part of structure-activity relationship (SAR) studies in the development of new therapeutic agents.

The core synthetic strategies employed for its preparation, such as the Friedel-Crafts acylation and subsequent reduction, have been fundamental tools in organic chemistry since the late 19th and early 20th centuries. Therefore, it is plausible that this compound was first prepared as an analog or intermediate in studies focused on compounds with similar structural features. The 3,4-dimethoxyphenyl (veratryl) moiety is present in numerous natural products and pharmaceuticals, and the synthesis of alkanoic acid chains attached to this ring system would have been a logical step in the exploration of new chemical space.

While a singular "discovery" paper may be elusive, the synthesis of this compound relies on well-established and historically significant reactions, which will be detailed in the following sections.

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic routes. The most common and historically significant approaches involve the formation of a carbon-carbon bond to attach the pentanoic acid chain to the veratrole ring, followed by any necessary functional group manipulations. Two primary and illustrative synthetic pathways are detailed below.

Methodology 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

This classical two-step approach is a robust and widely applicable method for the synthesis of arylalkanoic acids.

Step 1: Friedel-Crafts Acylation to form 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

The synthesis commences with the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction introduces the five-carbon keto-acid chain onto the aromatic ring.

-

Causality of Experimental Choices:

-

Reactants: Veratrole is the aromatic substrate, and glutaric anhydride serves as the acylating agent, providing the complete five-carbon backbone in a single step.

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the glutaric anhydride, making it a more potent electrophile for the aromatic substitution reaction.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene is often used to facilitate the reaction while remaining inert to the highly reactive intermediates.

-

Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (10 mL/g of AlCl₃) at 0 °C, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of veratrole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Step 2: Clemmensen Reduction of the Ketone

The carbonyl group of the intermediate keto-acid is then reduced to a methylene group to yield the final product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]

-

Causality of Experimental Choices:

-

Reducing Agent: Zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid is the hallmark of the Clemmensen reduction. The reaction occurs on the surface of the zinc.[3]

-

Solvent: A water-immiscible organic solvent, such as toluene, is often used to dissolve the organic reactant and facilitate the reaction at the aqueous-organic interface.[4]

-

Acid: Concentrated hydrochloric acid provides the acidic medium necessary for the reduction and protonates the carbonyl group, making it more susceptible to reduction.

-

Experimental Protocol: Synthesis of this compound via Clemmensen Reduction

-

Prepare zinc amalgam by stirring zinc turnings (excess) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, toluene, and concentrated hydrochloric acid.

-

Add 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (1.0 eq) to the stirred mixture.

-

Heat the mixture to reflux and maintain vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as a toluene-petroleum ether mixture.[4]

Quantitative Data Summary (Methodology 1)

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| 1 | Veratrole, Glutaric anhydride | AlCl₃ | 70-85% | >95% after recrystallization |

| 2 | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | Zn(Hg), HCl | 60-75% | >98% after recrystallization |

Workflow Diagram (Methodology 1)

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and Clemmensen reduction.

Methodology 2: Knoevenagel-Doebner Condensation and Subsequent Hydrogenation

This alternative route builds the carbon chain through a condensation reaction followed by reduction of the resulting carbon-carbon double bond and decarboxylation.

Step 1: Knoevenagel-Doebner Condensation

This step involves the reaction of 3-(3,4-Dimethoxyphenyl)propanal with malonic acid in the presence of a basic catalyst.

-

Causality of Experimental Choices:

-

Reactants: 3-(3,4-Dimethoxyphenyl)propanal provides the arylpropyl core, and malonic acid serves as the active methylene compound that will extend the carbon chain.

-

Catalyst and Solvent: The Doebner modification of the Knoevenagel condensation typically employs pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine.[5] This combination facilitates both the condensation and the subsequent decarboxylation of the intermediate.[6]

-

Experimental Protocol: Knoevenagel-Doebner Condensation

-

In a round-bottom flask, dissolve 3-(3,4-Dimethoxyphenyl)propanal (1.0 eq) and malonic acid (1.5 eq) in pyridine (5 mL/g of aldehyde).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC for the formation of the α,β-unsaturated carboxylic acid.

-

After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude unsaturated acid intermediate.

Step 2: Catalytic Hydrogenation

The α,β-unsaturated carboxylic acid intermediate is then reduced to the saturated pentanoic acid.

-

Causality of Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.[1]

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the reducing agent.

-

Solvent: A protic solvent like ethanol or ethyl acetate is typically used to dissolve the substrate and facilitate the reaction on the catalyst surface.

-

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the crude unsaturated acid intermediate from the previous step in ethyl acetate or ethanol in a hydrogenation vessel.

-

Add 10% Palladium on carbon (5-10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the complete disappearance of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization.

Quantitative Data Summary (Methodology 2)

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| 1 | 3-(3,4-Dimethoxyphenyl)propanal, Malonic acid | Pyridine, Piperidine | 75-90% | >95% after precipitation |

| 2 | Unsaturated acid intermediate | H₂, 10% Pd/C | >95% | >98% after recrystallization |

Workflow Diagram (Methodology 2)

Sources

- 1. This compound | 1145-15-9 [chemicalbook.com]

- 2. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation | MDPI [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening for Biological Activities of 5-(3,4-Dimethoxyphenyl)pentanoic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. The compound 5-(3,4-Dimethoxyphenyl)pentanoic acid, while structurally defined, remains largely unexplored in terms of its biological activities. Its core structure, featuring a dimethoxyphenyl group, is a common motif in a variety of biologically active natural products and synthetic compounds, suggesting a potential for diverse pharmacological effects. Derivatives of similar structures, such as those from 3,4,5-trimethoxycinnamic acid (TMCA), have shown a broad range of medicinal properties including antitumor, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound. We will delve into the causality behind experimental choices, providing a framework for generating robust and reproducible data, from initial in silico predictions to a suite of foundational in vitro assays.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive wet-lab experimentation, a thorough in silico analysis is crucial. This computational screening serves as a cost-effective and rapid method to predict the compound's physicochemical properties, potential bioactivities, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[4][5][6]

Physicochemical Properties

The fundamental properties of this compound dictate its behavior in biological systems. These can be calculated using various computational tools.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 238.28 g/mol [7] | Influences diffusion and transport across membranes. |

| LogP | (Predicted Value) | Indicates lipophilicity, affecting solubility and membrane permeability. |

| pKa | (Predicted Value) | Determines the ionization state at physiological pH, impacting receptor interaction and solubility. |

| Hydrogen Bond Donors/Acceptors | (Predicted Value) | Key for molecular recognition and binding to biological targets. |

| Polar Surface Area (PSA) | (Predicted Value) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

In Silico Prediction of "Drug-Likeness" and Bioactivity

Various computational models can predict whether a molecule possesses "drug-like" properties and its potential biological targets.

-

Lipinski's Rule of Five: This rule provides a set of simple molecular descriptors to evaluate if a compound is likely to be an orally active drug in humans.

-

ADME/Tox Prediction: In silico models can forecast key pharmacokinetic and toxicity parameters, such as aqueous solubility, intestinal absorption, metabolism by cytochrome P450 enzymes, and potential for hERG channel blockade.[4]

-

Target Prediction/Docking: Based on structural similarity to known ligands, computational tools can predict potential protein targets. Molecular docking simulations can then model the interaction of this compound with the binding sites of these predicted targets.

Part 2: The In Vitro Screening Cascade

The in vitro screening cascade is a systematic approach to experimentally evaluate the biological activities of a compound in a controlled laboratory setting.[8] It is designed to be a tiered process, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any identified "hits."

Foundational Assay: Cytotoxicity

A fundamental first step in any biological screening is to determine the compound's inherent cytotoxicity. This provides a therapeutic window for subsequent assays and flags compounds that are broadly toxic to cells. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium and add 100 µL to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Screening for Antimicrobial Activity

The widespread issue of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. The dimethoxyphenyl moiety is present in some natural products with antimicrobial properties. A primary screen for antimicrobial activity can be efficiently conducted using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[12]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that showed no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.[13]

Evaluation of Antioxidant Potential

Many compounds containing phenolic structures exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for assessing free radical scavenging activity.[14][15][16]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells.

-

DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control (methanol without the compound).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A standard antioxidant like ascorbic acid or gallic acid should be used as a positive control.[17]

Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A preliminary assessment of anti-inflammatory potential can be achieved through simple in vitro assays that model aspects of the inflammatory process, such as protein denaturation and membrane stabilization.[18][19][20]

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of various concentrations of this compound.

-

pH Adjustment: Adjust the pH of the mixture to 6.8 using glacial acetic acid.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes in a water bath.

-

Cooling: Cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation. A non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium should be used as a positive control.[20]

Part 3: Data Interpretation and Path Forward

The preliminary screening will generate a dataset that provides a broad overview of the biological activities of this compound.

| Assay | Possible Outcome | Interpretation and Next Steps |

| Cytotoxicity | Low IC50: The compound is cytotoxic. | Consider potential as an anticancer agent; further screening against cancer cell lines. |

| High IC50: The compound is not broadly toxic. | Proceed with other bioassays within a safe concentration range. | |

| Antimicrobial | Low MIC/MBC: The compound has antimicrobial activity. | Determine the spectrum of activity (Gram-positive/negative, fungi); investigate the mechanism of action. |

| High MIC/MBC: No significant antimicrobial activity. | De-prioritize this line of investigation. | |

| Antioxidant | Potent radical scavenging: The compound has antioxidant activity. | Investigate its potential in diseases associated with oxidative stress; explore other antioxidant mechanisms. |

| Weak or no activity: No significant antioxidant activity. | De-prioritize this line of investigation. | |

| Anti-inflammatory | Inhibition of protein denaturation: The compound has potential anti-inflammatory activity. | Progress to more specific assays, such as inhibition of COX/LOX enzymes or measurement of inflammatory cytokine production in cell-based models.[18][21] |

| No inhibition: No significant activity in this model. | De-prioritize this line of investigation. |

Conclusion

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. By integrating in silico predictions with a cascade of robust in vitro assays, researchers can efficiently and effectively profile the compound's activities, identify promising therapeutic avenues, and make informed decisions about its potential for further drug development. The causality-driven approach ensures that each experimental step is logical and contributes to a comprehensive understanding of the compound's biological potential. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but a well-designed preliminary screening strategy is the indispensable first step.[22][23][24]

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (2025). BenchChem.

- Antimicrobial Efficacy Screening. (n.d.).

- A Comprehensive Comparison of ABTS and DPPH Antioxidant Assays: A Guide for Researchers - Benchchem. (2025). BenchChem.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.

- MTT assay. (n.d.). In Wikipedia.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.).

- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.

- Screening methods to determine antibacterial activity of n